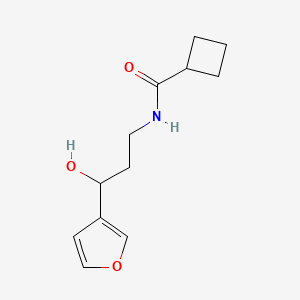

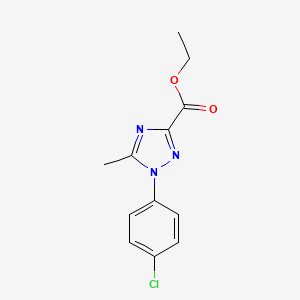

![molecular formula C7H6BrClIN3 B2734029 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride CAS No. 2305254-62-8](/img/structure/B2734029.png)

6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride” is a chemical compound with the CAS Number: 2305254-62-8 . It has a molecular weight of 374.41 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine hydrochloride . The InChI code is 1S/C7H5BrIN3.ClH/c1-4-6(9)7-10-2-5(8)3-12(7)11-4;/h2-3H,1H3;1H .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 374.41 .Applications De Recherche Scientifique

Potentiation by Inhibition of Drug Degradation

Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in enhancing the efficacy of drugs through the inhibition of their metabolic degradation. This application was notably illustrated in the potentiation of 6-mercaptopurine, among other compounds, suggesting a significant role in improving drug efficacy against certain diseases, including cancer (Elion et al., 1963).

Synthesis and Chemical Transformations

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including bromination and other chemical transformations, has been a subject of considerable interest. These processes have implications for the development of new pharmaceuticals and materials. Studies on bromination and the resulting chemical properties offer insights into novel synthetic pathways and potential applications in drug design and development (Leonova et al., 1978).

Antiviral and Anticancer Applications

Compounds synthesized from pyrazolo[1,5-a]pyrimidine structures have shown promise in antiviral and anticancer applications. These derivatives exhibit significant biological activities, including antitrypanosomal properties, highlighting their potential in developing treatments for infectious diseases and cancer (Abdelriheem et al., 2017).

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating cancer and inflammation, providing a foundation for further drug development (Rahmouni et al., 2016).

Novel Synthetic Methods and Molecular Structures

The development of new synthetic methods for pyrazolo[1,5-a]pyrimidines and their structural analysis contributes to the broader understanding of these compounds' chemical and pharmacological properties. X-ray diffractometry and theoretical studies on molecular structures have elucidated the inter- and intramolecular interactions critical to their activity and stability, offering valuable insights for designing more effective drugs (Frizzo et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Propriétés

IUPAC Name |

6-bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrIN3.ClH/c1-4-6(9)7-10-2-5(8)3-12(7)11-4;/h2-3H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZOGIKFIHTHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1I)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)

![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)

![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)

![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)

![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)